6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline typically involves the formation of disulfide bonds between two aromatic amines. One common method includes the reaction of 2-amino-4-chloro-3-fluoroaniline with sulfur dichloride (S2Cl2) under controlled conditions to form the disulfide linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating protein-protein interactions through disulfide bond formation.
Medicine: Explored for its potential use in developing therapeutic agents targeting diseases involving oxidative stress and disulfide bond dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline involves the formation and cleavage of disulfide bonds. These bonds can modulate the activity of proteins by altering their conformation and stability. The compound may target specific cysteine residues in proteins, leading to changes in their function and interactions.
Comparison with Similar Compounds
Similar Compounds
6,6’-Disulfanediylbis(3-chloro-2-fluoroaniline): Similar structure but lacks the amino group.
2-Amino-4-chloro-6-nitrophenol: Contains similar halogen substituents but has a nitro group instead of a disulfide bond.
Uniqueness
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline is unique due to its combination of disulfide bonds and halogen substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and halogen groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline (CAS: 2470440-38-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biochemical pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a disulfide linkage and multiple halogen substitutions, which are known to influence its reactivity and biological interactions. The presence of the amino group enhances its potential for forming interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit histone deacetylase (HDAC) activity, leading to apoptosis in solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . This suggests that the disulfanyl moiety may enhance the compound's ability to interfere with cellular processes critical for tumor growth.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation. Compounds with similar structures have been reported to induce cell cycle arrest and promote apoptosis through the activation of caspases and other apoptotic markers . The fluorine substituents may also play a role in enhancing binding affinity to target proteins.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. A notable study highlighted its effectiveness in reducing cell viability in breast cancer models, indicating a potential application in hormone receptor-positive breast cancer treatment.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results from xenograft models have shown that treatment with this compound leads to significant tumor reduction, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
---|---|---|---|
Antiproliferative | HepG2 | 1.30 μM | HDAC inhibition, apoptosis induction |
Antitumor | Breast Cancer Model | TBD | Cell cycle arrest, caspase activation |
Cytotoxicity | Various Tumor Cells | TBD | Disruption of signaling pathways |
Properties
IUPAC Name |
6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUMHBIICXXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.